

Application of Bis(2-ethylhexyl) Carbonate in Flexible PVC Compounding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(2-ethylhexyl) carbonate*

Cat. No.: *B080215*

[Get Quote](#)

Application Note & Protocol

For Research & Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer.^[1] Its properties can be tailored for a broad range of applications through the addition of various additives, most notably plasticizers, which impart flexibility to the otherwise rigid material.^{[1][2]} For decades, phthalate esters, such as bis(2-ethylhexyl) phthalate (DEHP), have been the primary choice for plasticizing PVC.^[3] However, due to health and environmental concerns associated with certain phthalates, there is a growing demand for safer, non-phthalate alternatives.^[4]

Bis(2-ethylhexyl) carbonate (BEHC), also known as dioctyl carbonate, is a potential non-phthalate plasticizer. Dialkyl carbonates are recognized as "green chemicals" due to their moderate toxicity and biodegradability.^[5] This document provides a detailed overview of the potential application of BEHC in flexible PVC compounding, including hypothetical performance data and standardized experimental protocols for its evaluation.

Disclaimer: Specific performance data for **bis(2-ethylhexyl) carbonate** as a PVC plasticizer is not readily available in published literature. The quantitative data presented in this document is hypothetical and intended for illustrative purposes to guide researchers in their evaluation of this and other novel plasticizers. It is benchmarked against typical values for the traditional plasticizer DEHP.

Hypothetical Performance Data of Bis(2-ethylhexyl) Carbonate in Flexible PVC

The effectiveness of a plasticizer is determined by its ability to enhance the flexibility and durability of the PVC matrix without compromising other essential properties. The following tables present a hypothetical comparison of BEHC with the conventional plasticizer DEHP in a standard flexible PVC formulation.

Table 1: Physical and Mechanical Properties of Flexible PVC Compounds

Property	Test Method	PVC Formulation with DEHP (50 phr)	PVC Formulation with BEHC (50 phr) - Hypothetical
Hardness (Shore A)	ASTM D2240	85 - 95	88 - 98
Tensile Strength (MPa)	ASTM D638	15 - 25	18 - 28
Elongation at Break (%)	ASTM D638	250 - 350	280 - 380
100% Modulus (MPa)	ASTM D638	8 - 12	9 - 14

Table 2: Thermal and Migration Properties of Flexible PVC Compounds

Property	Test Method	PVC Formulation with DEHP (50 phr)	PVC Formulation with BEHC (50 phr) - Hypothetical
Glass Transition Temp. (°C)	DSC	-30 to -40	-25 to -35
Volatility (Weight Loss, %)	ASTM D1203	1.0 - 2.5	0.8 - 2.0
Migration into Hexane (%)	ASTM D1239	5 - 15	4 - 12

Experimental Protocols

The following protocols describe standard methodologies for the preparation and evaluation of flexible PVC compounds containing a novel plasticizer like BEHC.

Preparation of Flexible PVC Compound

This protocol details the blending of PVC resin with a plasticizer and other additives using a two-roll mill.

Materials:

- PVC resin (e.g., K-value 65-70)
- **Bis(2-ethylhexyl) carbonate** (BEHC) or other plasticizer
- Thermal stabilizer (e.g., Ca/Zn stearate, 2 phr)
- Lubricant (e.g., stearic acid, 0.5 phr)

Equipment:

- Analytical balance
- High-speed mixer
- Two-roll mill
- Compression molding press
- Molds for test specimens

Procedure:

- Pre-mixing: In a high-speed mixer, blend the PVC resin, thermal stabilizer, and lubricant for 5-10 minutes until a homogenous dry blend is obtained.[6]
- Plasticizer Addition: While mixing at a lower speed, gradually add the liquid plasticizer (BEHC) to the dry blend and continue mixing for another 10-15 minutes to ensure uniform

absorption.

- Milling: Set the temperature of the two-roll mill to 150-160°C. Transfer the pre-mixed compound to the mill and process for 5-10 minutes until a homogenous, molten sheet is formed.
- Sheet Formation: The milled sheet is then compression molded at 160-170°C under a pressure of 10-15 MPa for 5 minutes to produce sheets of uniform thickness.[5]
- Cooling and Conditioning: The molded sheets are cooled to room temperature under pressure and then conditioned at $23 \pm 2^\circ\text{C}$ and $50 \pm 5\%$ relative humidity for at least 24 hours before testing.

Evaluation of Mechanical Properties

This protocol outlines the procedure for determining the key mechanical properties of the plasticized PVC.

Procedure:

- Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned PVC sheets according to ASTM D638 specifications.
- Tensile Testing: Using a Universal Testing Machine (UTM), measure the tensile strength, elongation at break, and 100% modulus of the specimens at a crosshead speed of 50 mm/min.[7]
- Hardness Testing: Measure the Shore A hardness of the conditioned PVC sheets using a durometer as per ASTM D2240.

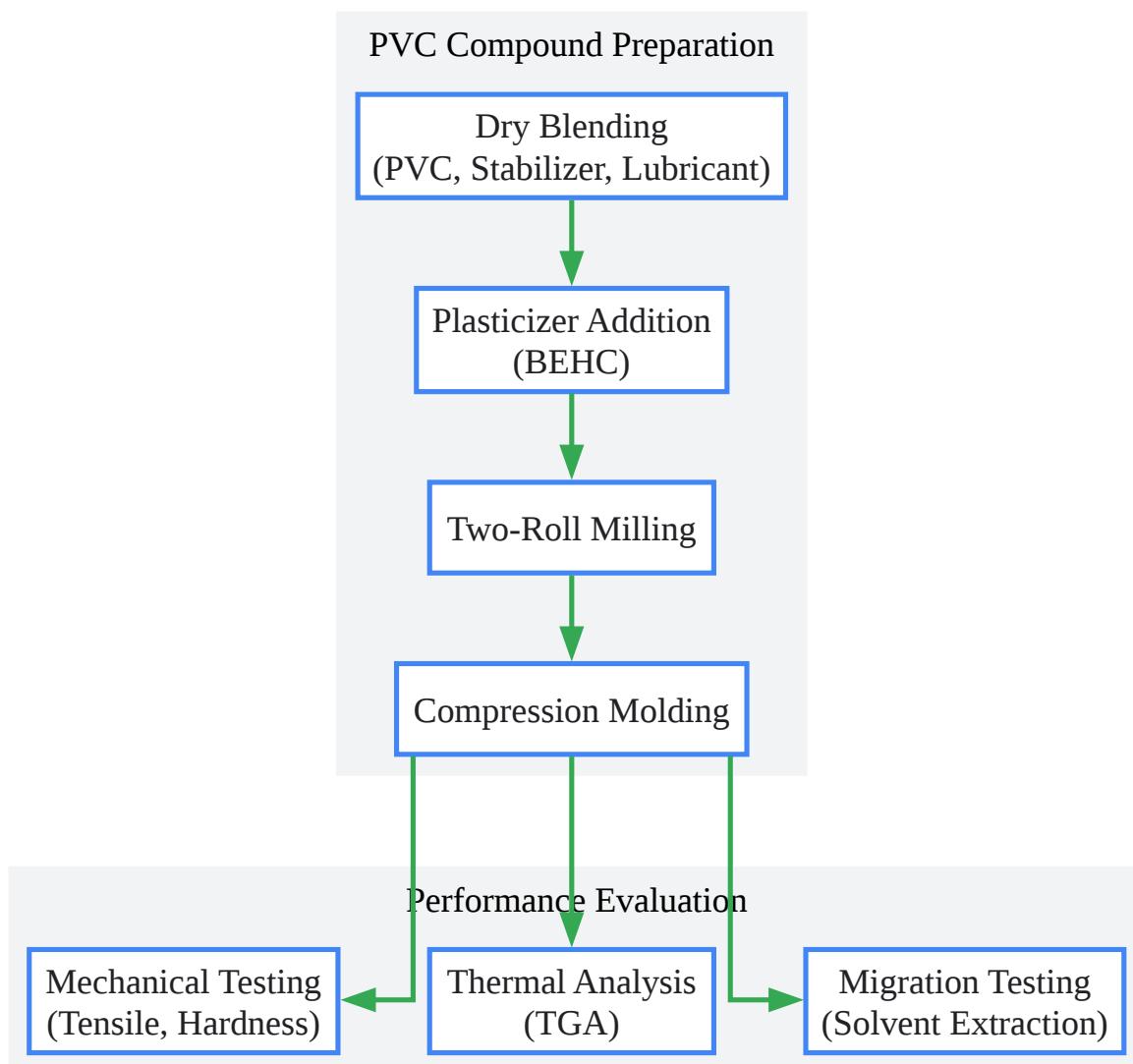
Assessment of Thermal Stability

Thermogravimetric analysis (TGA) is used to evaluate the effect of the plasticizer on the thermal stability of the PVC compound.

Procedure:

- Place a small, accurately weighed sample (5-10 mg) of the PVC compound into a TGA crucible.
- Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
- Record the weight loss as a function of temperature to determine the onset of degradation.

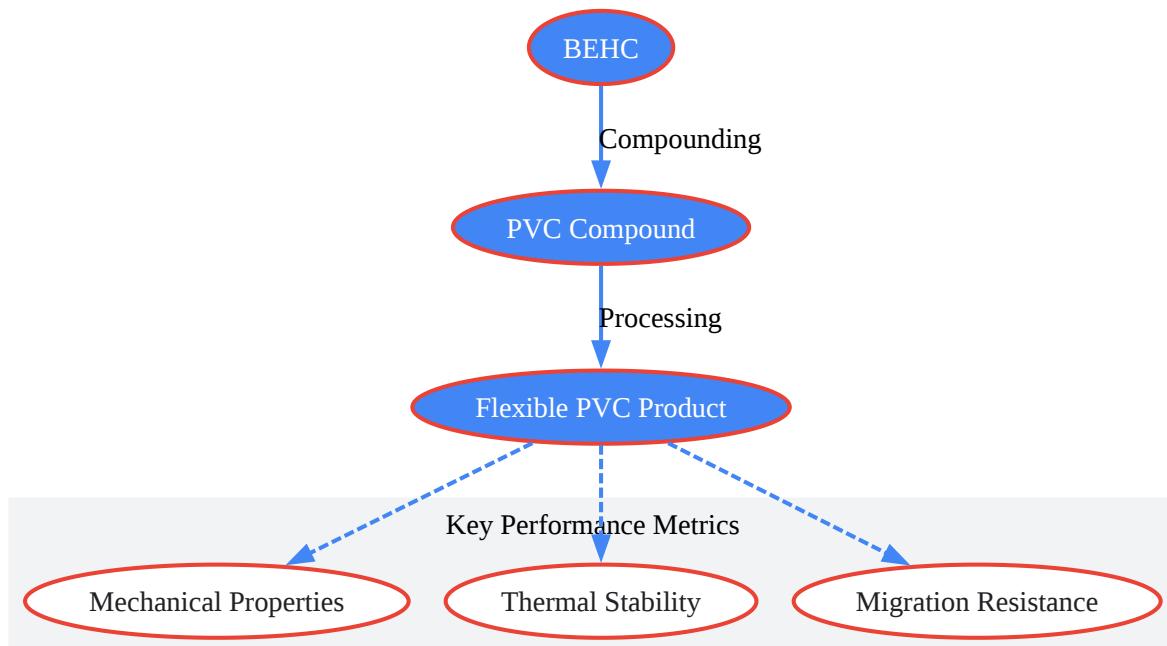
Determination of Plasticizer Migration


This protocol describes a method to quantify the migration of the plasticizer from the PVC compound into a solvent.

Procedure:

- Cut circular specimens from the conditioned PVC sheets and accurately weigh them.
- Immerse the specimens in n-hexane at a specified temperature (e.g., 25°C) for a defined period (e.g., 24 hours).
- After immersion, remove the specimens, gently wipe off excess solvent, and dry them in a vacuum oven at 50°C until a constant weight is achieved.
- Calculate the percentage weight loss, which corresponds to the amount of plasticizer that has migrated into the solvent.

Visualizations


Experimental Workflow for PVC Compounding and Evaluation

[Click to download full resolution via product page](#)

Caption: Workflow for PVC Compounding and Property Evaluation.

Logical Relationship of Plasticizer Properties

[Click to download full resolution via product page](#)

Caption: Influence of BEHC on Final PVC Product Properties.

Conclusion

While **bis(2-ethylhexyl) carbonate** presents a theoretically promising alternative to traditional phthalate plasticizers due to the favorable characteristics of the dialkyl carbonate class of chemicals, empirical data is required to validate its efficacy in flexible PVC applications. The protocols and hypothetical data presented herein provide a comprehensive framework for researchers and drug development professionals to systematically evaluate BEHC and other novel plasticizers. Such evaluations are critical for the development of safer and more sustainable flexible PVC products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Polyvinyl chloride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. parchem.com [parchem.com]
- 4. A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in dialkyl carbonates synthesis and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. PVC Plasticizer Bis (2-ethylhexyl) Cyclohexane-1, 2-Dicarboxylate CAS 84-71-9 Dehch 99.6% Environmental Plasticizers - Dehch and Plasticizer Dehch [sdkxchem.en.made-in-china.com]
- 7. Phthalate-free plasticizers | Goldstab Organics Pvt. Ltd. [goldstab.com]
- To cite this document: BenchChem. [Application of Bis(2-ethylhexyl) Carbonate in Flexible PVC Compounding]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080215#application-of-bis-2-ethylhexyl-carbonate-in-flexible-pvc-compounding>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com